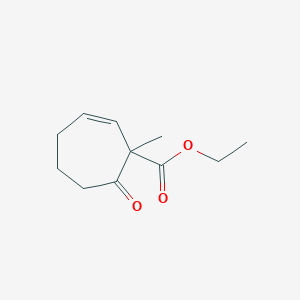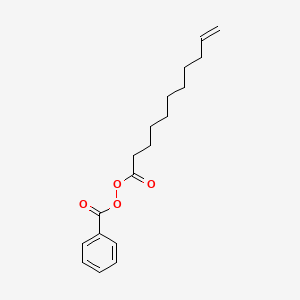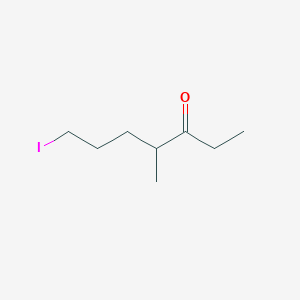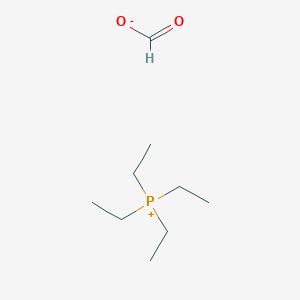
N-(Allyloxy)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Allyloxy)-4-chlorobenzamide is an organic compound characterized by the presence of an allyloxy group attached to a benzamide structure with a chlorine atom at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Allyloxy)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with allyl alcohol in the presence of a dehydrating agent to form the corresponding ester. This ester is then converted to the amide through a reaction with ammonia or an amine under suitable conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-(Allyloxy)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted benzamides, alcohols, amines, and acids, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
N-(Allyloxy)-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other allyloxy-substituted benzamides and chlorobenzamides, such as N-(Allyloxy)-3-chlorobenzamide and N-(Allyloxy)-2-chlorobenzamide .
Uniqueness
N-(Allyloxy)-4-chlorobenzamide is unique due to the specific positioning of the allyloxy group and the chlorine atom, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propiedades
| 113460-59-6 | |
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
4-chloro-N-prop-2-enoxybenzamide |
InChI |
InChI=1S/C10H10ClNO2/c1-2-7-14-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) |
Clave InChI |
XTTNZKZAYWTOQF-UHFFFAOYSA-N |
SMILES canónico |
C=CCONC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)


![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)


![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/no-structure.png)
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)


